molecular formula C15H16O5 B1600738 2-Naphthalenecarboxaldehyde, 1,4,5,8-tetramethoxy- CAS No. 88818-28-4

2-Naphthalenecarboxaldehyde, 1,4,5,8-tetramethoxy-

Cat. No. B1600738
CAS RN: 88818-28-4
M. Wt: 276.28 g/mol
InChI Key: FBYIJIHPWCXRHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxaldehyde, 1,4,5,8-tetramethoxy-, also known as 1,4,5,8-Tetramethoxy-2-naphthaldehyde, is a chemical compound with the molecular formula C15H16O5 and a molecular weight of 276.28 . It appears as a white crystalline substance .


Molecular Structure Analysis

The molecular structure of 2-Naphthalenecarboxaldehyde, 1,4,5,8-tetramethoxy- consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This core is substituted at the 1, 4, 5, and 8 positions with methoxy groups (-OCH3) and at the 2 position with a carboxaldehyde group (-CHO) .


Physical And Chemical Properties Analysis

2-Naphthalenecarboxaldehyde, 1,4,5,8-tetramethoxy- is a white crystalline substance . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Safety And Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) of 2-Naphthalenecarboxaldehyde, 1,4,5,8-tetramethoxy- are not explicitly mentioned in the available resources . It is advised to handle this compound with appropriate safety measures.

Future Directions

The future directions for the use and study of 2-Naphthalenecarboxaldehyde, 1,4,5,8-tetramethoxy- are not specified in the available resources. Its potential applications could be explored in various fields such as pharmaceuticals, dyes, and fragrances, given its complex structure and functional groups .

properties

CAS RN

88818-28-4

Product Name

2-Naphthalenecarboxaldehyde, 1,4,5,8-tetramethoxy-

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

1,4,5,8-tetramethoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C15H16O5/c1-17-10-5-6-11(18-2)14-13(10)12(19-3)7-9(8-16)15(14)20-4/h5-8H,1-4H3

InChI Key

FBYIJIHPWCXRHH-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C(C2=C(C=C1)OC)OC)C=O)OC

Canonical SMILES

COC1=C2C(=CC(=C(C2=C(C=C1)OC)OC)C=O)OC

Origin of Product

United States

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